molecular formula C7H16O4Si B8265196 METHYL 3-[(DIMETHOXYMETHYL)SILYL]PROPANOATE

METHYL 3-[(DIMETHOXYMETHYL)SILYL]PROPANOATE

Cat. No.: B8265196
M. Wt: 192.28 g/mol
InChI Key: XZVHZMFBMZYMTK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(dimethoxymethyl)silyl]propanoate can be synthesized through the reaction of methyl 3-bromopropanoate with dimethoxymethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dimethoxymethyl)silyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(dimethoxymethyl)silyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(dimethoxymethyl)silyl]propanoate involves the interaction of its silyl group with various molecular targets. The silyl group can form covalent bonds with hydroxyl groups on surfaces or biomolecules, leading to enhanced stability and functionality. The pathways involved include hydrolysis, oxidation, and substitution reactions, which modify the chemical structure and properties of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trimethylsilyl)propanoate
  • Methyl 3-(triethoxysilyl)propanoate
  • Methyl 3-(dimethylsilyl)propanoate

Uniqueness

Methyl 3-[(dimethoxymethyl)silyl]propanoate is unique due to the presence of the dimethoxymethylsilyl group, which imparts distinct reactivity and stability compared to other silyl derivatives. This makes it particularly useful in applications requiring precise control over chemical modifications and interactions .

Properties

IUPAC Name

methyl 3-(dimethoxymethylsilyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4Si/c1-9-6(8)4-5-12-7(10-2)11-3/h7H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHZMFBMZYMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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